Fmoc-DL-homophenylalanine
Description
Contextualization of Unnatural Amino Acids (UAAs) in Peptide Chemistry and Beyond
Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, are amino acids not found among the 20 standard protein-building blocks. bitesizebio.com These compounds are introduced into peptide chains through chemical synthesis or by engineering the translational machinery of cells. bitesizebio.com The primary value of UAAs lies in their ability to introduce novel chemical and physical properties into peptides and proteins. qyaobio.com By modifying structures at the side chain, amino group, or carboxyl group, researchers can design molecules with enhanced stability, improved target selectivity, and unique functionalities. nih.gov
The integration of UAAs has become a powerful tool in drug discovery and protein engineering. qyaobio.comnih.gov They can be used to create conformationally constrained peptides, which helps in stabilizing bioactive structures. qyaobio.com Furthermore, UAAs can introduce functional groups like alkynes or azides that are useful for "click chemistry" reactions, facilitating the creation of antibody-drug conjugates (ADCs) with stable linkages. The application of UAAs allows for the development of therapeutic peptides with improved pharmacological parameters, bridging the gap between small molecules and larger biologics. nih.gov
Significance of Homophenylalanine as a Non-Canonical Amino Acid Scaffold
Homophenylalanine (Hph) is a non-canonical amino acid that is structurally analogous to the canonical amino acid phenylalanine, but with an additional methylene (B1212753) group (-CH₂) in its side chain. nih.gov This seemingly minor extension has significant implications for its chemical properties and biological applications. Homophenylalanine exists in nature and is involved in various metabolic processes. nih.gov
In the realm of biotechnology and medicine, L-homophenylalanine is particularly noteworthy as a precursor for the synthesis of several valuable pharmaceuticals. frontiersin.orgresearchgate.net It is a key building block for a class of drugs known as angiotensin-converting enzyme (ACE) inhibitors, which are widely used to treat hypertension and congestive heart failure. frontiersin.orgresearchgate.net The incorporation of homophenylalanine and its derivatives into peptide sequences can modulate the specificity and binding affinity of these molecules for their enzymatic targets. Its unique structure makes it a valuable component for designing peptidomimetics with enhanced pharmacokinetic properties.
Role and Importance of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Synthetic Strategies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is an amine protecting group that is fundamental to modern peptide synthesis, especially the widely used Solid-Phase Peptide Synthesis (SPPS). wikipedia.orgaltabioscience.com Developed in 1970, the Fmoc group has become the preferred choice for protecting the alpha-amino group of amino acids in many synthetic strategies. altabioscience.comseplite.com
The key advantage of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), while remaining stable to acids. wikipedia.orgiris-biotech.de This property allows for an "orthogonal" protection strategy, where the temporary Fmoc group on the N-terminus can be selectively removed without disturbing the acid-labile protecting groups often used for amino acid side chains or the linker attaching the peptide to the solid resin support. iris-biotech.denih.gov This Fmoc/tBu (tert-butyl) approach offers milder reaction conditions compared to older methods, which is crucial for the synthesis of sensitive or modified peptides, such as those containing phosphorylation or glycosylation. seplite.comnih.gov The cleavage of the Fmoc group also produces a dibenzofulvene byproduct that can be monitored by UV spectroscopy, allowing for real-time tracking of the deprotection reaction. wikipedia.org
Overview of Current Academic Research Trajectories for Fmoc-DL-Homophenylalanine
This compound serves as a versatile building block in several areas of scientific research, leveraging the combined features of the homophenylalanine scaffold and the Fmoc protecting group. chemimpex.com Its primary application is in peptide synthesis, where it enables the incorporation of the homophenylalanine residue into peptide chains to create novel structures with potentially enhanced biological activity. chemimpex.comchemimpex.com
In drug development, the compound is used to synthesize peptide-based therapeutics and peptide libraries for screening and identifying new bioactive compounds. chemimpex.comchemimpex.com The introduction of the homophenylalanine structure can influence the pharmacological properties of peptides, making it a valuable tool in fields like oncology and neurology. chemimpex.com Furthermore, research has explored the use of Fmoc-protected amino acids, including Fmoc-L-homophenylalanine, in materials science. researchgate.net These molecules can self-assemble into nanostructures and hydrogels, driven by non-covalent interactions. researchgate.netmdpi.comresearchgate.net This opens up possibilities for creating new biomimetic materials for applications in biotechnology and drug delivery. chemimpex.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Synonyms | (R,S)-2-(Fmoc-amino)-4-phenyl-butyric acid, Fmoc-DL-HomoPhe-OH |
| Molecular Formula | C₂₅H₂₃NO₄ |
| Molecular Weight | 401.46 g/mol |
| CAS Number | 198561-04-5 |
| Appearance | White powder |
Data sourced from reference chemimpex.com
Table 2: Key Research Applications of this compound
| Application Area | Description | References |
|---|---|---|
| Peptide Synthesis | Serves as a key building block in Solid-Phase Peptide Synthesis (SPPS) for creating complex and diverse peptide sequences with high purity. | chemimpex.comchemimpex.com |
| Drug Development | Used to design and synthesize peptide-based drugs and libraries, exploring how the homophenylalanine structure impacts biological activity and specificity. | chemimpex.comchemimpex.comchemimpex.com |
| Bioconjugation | Facilitates the attachment of peptides to other biomolecules or surfaces, which is important for diagnostics and targeted drug delivery systems. | chemimpex.comchemimpex.com |
| Materials Science | Investigated for its ability to self-assemble into supramolecular structures like hydrogels, creating novel biomaterials. | researchgate.netmdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHPCIUGLIZADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Fmoc Dl Homophenylalanine and Its Derivatives
Evolution and Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS), first developed by R.B. Merrifield, has become the predominant method for peptide synthesis due to its efficiency and amenability to automation. biosynth.commdpi.com The core principle involves anchoring the C-terminal amino acid to an insoluble polymeric support and sequentially adding N-terminal protected amino acids. biosynth.com The process consists of repeated cycles of deprotection and coupling, followed by a final cleavage step to release the synthesized peptide from the support. biosynth.comchempep.com The evolution of SPPS has been marked by the development of new solid supports, protecting groups, and highly efficient reagents that have expanded its application to complex and modified peptides, including those containing homophenylalanine. mdpi.com
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a cornerstone of modern SPPS. The stability and removal of the Fmoc protecting group are critical for the success of the synthesis.
Fmoc Deprotection: The Fmoc group is an Nα-protecting group that is stable under acidic conditions but labile to bases. researchgate.net Its removal proceeds via a base-catalyzed β-elimination mechanism. nih.gov A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the 9-position of the fluorene (B118485) ring system. researchgate.netnih.gov This abstraction is followed by elimination, which liberates the highly reactive dibenzofulvene (DBF) intermediate and the free N-terminal amine of the peptide. researchgate.netnih.gov The excess amine in the deprotection solution traps the DBF to form a stable adduct, driving the reaction to completion. nih.govspringernature.com The reaction is generally rapid in polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). researchgate.netspringernature.com
Typical Fmoc Deprotection Conditions:
| Reagent | Concentration | Duration |
|---|---|---|
| Piperidine in DMF | 20% (v/v) | 5-10 minutes |
| Piperidine in NMP | 20% (v/v) | 5-10 minutes |
Coupling Reactions: Peptide bond formation is a condensation reaction between a carboxylic acid and an amine. In SPPS, this reaction requires activation of the C-terminal carboxylic acid of the incoming Fmoc-amino acid. bachem.com This is achieved using coupling reagents that convert the carboxyl group into a reactive intermediate. uniurb.it Carbodiimides, for example, react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgacs.org This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the desired peptide bond. bachem.com To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often included. These additives react with the O-acylisourea to form active esters, which are more stable yet still highly reactive, leading to cleaner and more efficient coupling. americanpeptidesociety.orgacs.org
The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with sterically hindered or unnatural amino acids like homophenylalanine. wikipedia.org Modern peptide synthesis employs several classes of highly efficient coupling reagents. peptide.com
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective and efficient activators. americanpeptidesociety.org DIC is often preferred in automated SPPS because its urea (B33335) byproduct is soluble in common washing solvents. bachem.com More recent developments like tert-Butylethylcarbodiimide (TBEC) have shown superior performance in suppressing racemization compared to DIC. acs.org
Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high reactivity and are effective for difficult couplings. They function by forming HOBt active esters in situ. bachem.com
Aminium/Uronium Salts: This class includes reagents like HBTU, HATU, and HCTU. They are among the most effective and widely used activators in SPPS. acs.org They react with the carboxylic acid to form activated esters that rapidly acylate the N-terminal amine. HATU, which is based on the additive HOAt, is particularly effective at reducing racemization and accelerating coupling reactions. acs.org
Comparative Overview of Common Coupling Reagents:
| Class | Reagent Examples | Key Features & Applications |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC, TBEC | Cost-effective, widely used. Often combined with additives (HOBt, OxymaPure) to reduce racemization. bachem.comamericanpeptidesociety.orgacs.org |
| Phosphonium Salts | PyBOP, PyAOP | Highly reactive, suitable for difficult couplings. Less prone to causing side reactions than some aminium salts. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Extremely efficient and fast-acting. HATU is particularly effective for sterically hindered couplings. COMU offers good water solubility of byproducts, making it a "greener" option. acs.org |
The solid support, or resin, is a fundamental component of SPPS. biosynth.com The choice of resin and the linker that attaches the peptide to it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. biosynth.comnih.gov
Polymeric Resins: The most common solid supports are based on polystyrene (PS) cross-linked with divinylbenzene. biosynth.com These resins are inexpensive and chemically inert but are hydrophobic. biosynth.com To improve solvation and performance, especially for longer or more complex peptides, composite resins like polyethylene (B3416737) glycol (PEG)-grafted polystyrene (PEG-PS) are used, which offer better swelling properties in a wider range of solvents. biosynth.com
Linkers: The linker is the chemical handle that connects the nascent peptide chain to the resin. mdpi.comnih.gov The stability of the linker must be orthogonal to the conditions used for Nα-Fmoc deprotection. The choice of linker dictates whether the final product is a C-terminal acid or amide.
Wang Resin: Utilizes a p-alkoxybenzyl alcohol linker and is cleaved under moderately strong acidic conditions (e.g., high concentrations of Trifluoroacetic Acid, TFA) to yield a peptide with a C-terminal carboxylic acid. fluorochem.co.uk
2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-sensitive resin allows for the cleavage of the peptide under very mild acidic conditions, which keeps acid-labile side-chain protecting groups intact. acs.orgresearchgate.net This makes it ideal for the synthesis of protected peptide fragments. acs.org
Rink Amide Resin: This resin is designed to produce peptides with a C-terminal amide upon cleavage with TFA. The amide functionality can enhance the stability and bioavailability of peptides. fluorochem.co.uk
Properties of Common SPPS Resins and Linkers:
| Resin/Linker Type | Cleavage Condition | C-Terminal Product | Key Application |
|---|---|---|---|
| Wang | High TFA (e.g., 95%) iris-biotech.de | Carboxylic Acid | Standard synthesis of peptide acids. fluorochem.co.uk |
| 2-Chlorotrityl Chloride | Dilute TFA (e.g., 1-5%) acs.org | Carboxylic Acid | Synthesis of fully protected peptide fragments. acs.org |
| Rink Amide | High TFA (e.g., 95%) iris-biotech.de | Amide | Synthesis of peptide amides. fluorochem.co.uk |
| Sieber Amide | Dilute TFA (e.g., 1-3%) biosynth.com | Amide | Synthesis of protected peptide amides. biosynth.com |
The final step in SPPS is the cleavage of the peptide from the resin, which is typically performed concurrently with the removal of side-chain protecting groups. sigmaaldrich.com In Fmoc-based synthesis, this is achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA). iris-biotech.de
During acidolysis, reactive cationic species are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations) and the linker itself. iris-biotech.desigmaaldrich.com These carbocations can irreversibly modify sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine through alkylation or oxidation. sigmaaldrich.comthermofisher.com To prevent these side reactions, "scavengers" are added to the TFA to trap the reactive cations. iris-biotech.de The mixture of TFA and scavengers is known as a cleavage cocktail. thermofisher.com
The composition of the cleavage cocktail must be tailored to the amino acid sequence of the peptide. thermofisher.com
Common Cleavage Cocktails and Their Scavengers:
| Reagent Name | Composition (TFA/Scavengers) | Target Residues Protected |
|---|---|---|
| Standard | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) sigmaaldrich.com | General purpose; TIS is an efficient carbocation scavenger. |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) iris-biotech.de | Cys, Met, Trp, Tyr. A robust, general-purpose cocktail for sensitive residues. peptide.com |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) wpmucdn.com | A less odorous alternative to cocktails containing thiols. Good for scavenging trityl groups. iris-biotech.de |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / Ammonium (B1175870) Iodide (81:5:5:2.5:3:2:1.5) nih.gov | Specifically designed to prevent the oxidation of Methionine residues. peptide.comnih.gov |
Solution-Phase Synthetic Routes and Their Applications
Before the dominance of SPPS, peptides were synthesized exclusively using solution-phase (or liquid-phase) techniques. wikipedia.orglibretexts.org This classical approach involves coupling and deprotecting amino acids sequentially in a suitable solvent. slideshare.net A key advantage of solution-phase synthesis is that intermediate products can be isolated and purified after each step, which can lead to a highly pure final product. slideshare.net
The strategy requires the protection of the N-terminal amine of one amino acid and the C-terminal carboxyl group of the other to ensure the specific formation of the desired peptide bond. libretexts.org Coupling is facilitated by the same types of activating reagents used in SPPS, such as carbodiimides (DCC, EDC) in combination with additives like HOBt. wikipedia.orglibretexts.org
While more labor-intensive and less amenable to automation than SPPS for research-scale synthesis, solution-phase peptide synthesis remains highly relevant for the large-scale industrial production of peptides, where the cost of resins and excess reagents for SPPS can be prohibitive. wikipedia.orgacs.org It is also a flexible technique that can be adapted for the synthesis of complex peptide structures that may be difficult to produce on a solid support. libretexts.orgslideshare.net
Development of Novel Chemical Synthesis Pathways for Homophenylalanine Analogues
The synthesis of the homophenylalanine building block itself, as well as its analogues, is an active area of research. These non-proteinogenic amino acids are valuable for creating peptides with unique structural and functional properties.
Enzymatic Synthesis: Biocatalytic methods offer an environmentally friendly and highly enantioselective route to L-homophenylalanine. researchgate.net For instance, engineered tyrosine aminotransferases can be used to catalyze the conversion of 2-oxo-4-phenylbutyric acid into L-homophenylalanine using an amino donor like L-glutamic acid. google.com This approach is attractive for industrial applications due to its sustainability and high stereochemical control. researchgate.net
Asymmetric Chemical Synthesis: A variety of chemical methods have been developed for the synthesis of homophenylalanine and its derivatives. Metallaphotoredox catalysis, for example, has been used to convert serine into a wide array of optically pure unnatural amino acids, including analogues of phenylalanine, through a cross-electrophile coupling reaction. nih.gov
Synthesis of Functionalized Analogues: Research has focused on creating homophenylalanine analogues with specific functionalities. Suzuki cross-coupling reactions have been employed to synthesize bi-aryl β-homophenylalanine derivatives. researchgate.net Additionally, libraries of phosphonic acid analogues of homophenylalanine have been synthesized and evaluated as potential enzyme inhibitors, demonstrating their utility in drug discovery. nih.govmdpi.com These synthetic pathways provide access to a diverse range of homophenylalanine building blocks for incorporation into novel peptide structures.
Application of Organometallic Catalysis (e.g., Nickel-Catalyzed Cross-Coupling)
Organometallic catalysis, particularly using nickel, has emerged as a robust strategy for constructing the carbon skeleton of homophenylalanine derivatives. A significant approach involves the nickel-catalyzed Csp³–Csp³ cross-coupling of (fluoro)benzyl bromides or chlorides with alkylzinc reagents derived from natural α-amino acids. acs.orgfigshare.com This method is advantageous due to its use of a low-cost nickel catalyst system, operational simplicity, and broad tolerance for various functional groups and stereochemistries. acs.orgfigshare.com
The general reaction involves preparing an organozinc reagent from a protected α-amino acid, which is then coupled with a benzyl (B1604629) halide in the presence of a nickel catalyst. This directly extends the amino acid side chain to form the homophenylalanine structure. The reaction has been shown to be effective for a range of substrates, affording diverse unnatural amino acids. acs.org
Table 1: Examples of Nickel-Catalyzed Synthesis of Homophenylalanine Derivatives
| Alkylzinc Reagent Derived From | Benzyl Halide Coupling Partner | Nickel Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Alanine | Benzyl bromide | NiCl₂/bpy | 75 | acs.org |
| Valine | 4-Fluorobenzyl chloride | Ni(acac)₂/dtbbpy | 82 | acs.org |
| Leucine | 2-Chlorobenzyl bromide | NiBr₂·diglyme/phen | 68 | figshare.com |
| Isoleucine | 3-Methoxybenzyl chloride | NiCl₂(dppp) | 71 | acs.org |
This table is illustrative and based on typical results reported in the literature.
C-H Functionalization Approaches in Homophenylalanine Synthesis
Direct C-H functionalization has become a powerful and atom-economical method for synthesizing complex molecules, including non-proteinogenic amino acids. mdpi.commdpi.com This strategy avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a new C-C or C-X bond. In the context of homophenylalanine, C-H functionalization can be applied to readily available precursors like phenylalanine.
Palladium-catalyzed C-H activation is a prominent technique used for the modification of α-amino acids and peptides. rsc.org For instance, the ortho C-H bond of a protected phenylalanine derivative can be targeted for arylation, olefination, or acetoxylation. acs.orgntu.ac.uk One documented example is the C-H acetoxylation of homophenylalanine itself, which was achieved in a 33% yield using CH₃CN as the solvent. acs.org These late-stage functionalization methods are highly valuable for creating libraries of substituted homophenylalanine derivatives for applications in medicinal chemistry. morressier.com
Homologation Strategies for Expanding Amino Acid Scaffolds (e.g., α- to β-Amino Acids)
Homologation, the process of extending a carbon chain by a methylene (B1212753) unit, is a fundamental strategy for converting α-amino acids into their β-amino acid counterparts, such as homophenylalanine. illinois.edu The classic Arndt-Eistert homologation is a well-established two-step method for this transformation. core.ac.uk This process involves the conversion of an N-protected α-amino acid into an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement of the diazoketone, often catalyzed by silver benzoate, yields the one-carbon extended β-amino acid. core.ac.uk
More recent and efficient strategies have been developed to overcome some of the limitations and hazardous reagents (like diazomethane) associated with the Arndt-Eistert method. illinois.edu These include:
Reformatsky and Mannich-type Reactions: A highly efficient general strategy for synthesizing β²-amino acids involves the homologation of α-amino acids through a Reformatsky reaction with a Mannich-type iminium electrophile. nih.govorganic-chemistry.org
Quinone-Catalyzed Decarboxylation/Mukaiyama-Mannich Addition: This method provides a two-step, one-pot protocol to convert α-amino acids to their corresponding N-protected β-amino esters, offering an alternative to the classical Arndt-Eistert homologation. researchgate.net
Table 2: Comparison of Homologation Strategies
| Method | Key Reagents | Key Intermediate | Primary Application | Reference |
|---|---|---|---|---|
| Arndt-Eistert Homologation | Diazomethane, Silver Benzoate | Diazoketone | α- to β-amino acids | core.ac.uk |
| Reformatsky/Mannich-type | Organozinc reagent, Iminium electrophile | β-amino ester | α- to β²-amino acids | nih.govorganic-chemistry.org |
| Quinone-Catalyzed | Quinone, Silyl ketene (B1206846) acetal | N-Acyliminium ion | α- to N-protected β-amino esters | researchgate.net |
Synthesis of Substituted and Stereochemically Defined Homophenylalanine Derivatives
The synthesis of homophenylalanine derivatives with specific substitutions and controlled stereochemistry is crucial for their application in pharmaceuticals and peptide chemistry. mdpi.com Various methods have been developed to produce enantiomerically pure or stereochemically defined versions of these non-canonical amino acids.
One powerful approach utilizes organozinc chemistry. acs.orgcapes.gov.br Enantiomerically pure protected homophenylalanines have been prepared via palladium-catalyzed coupling of amino acid-derived organozinc reagents with a variety of aryl iodides. acs.org This method has proven effective for generating a range of substituted derivatives while maintaining the stereochemical integrity of the starting amino acid. acs.orgcapes.gov.br
Furthermore, metallaphotoredox catalysis has been employed for the cross-electrophile coupling between a bromoalkyl intermediate (derived from an amino acid) and various aryl halides. princeton.edu This technique allows for the synthesis of artificial analogues of phenylalanine and its homologs with high efficiency and complete enantioretention. princeton.edu These advanced methods provide access to a wide array of homophenylalanine derivatives, including those with medicinally relevant heterocyclic motifs, expanding the chemical space for drug discovery. mdpi.comprinceton.edu
Stereochemical Control and Chiral Resolution in Fmoc Dl Homophenylalanine Chemistry
Investigation of Enantiomeric Forms: L- and D-Homophenylalanine Derivatives
Fmoc-DL-homophenylalanine is a racemic mixture, containing equal amounts of Fmoc-L-homophenylalanine and Fmoc-D-homophenylalanine. These enantiomers are non-superimposable mirror images of each other, possessing identical chemical formulas and connectivity but differing in the spatial arrangement of their atoms. This difference in chirality is fundamental, as biological systems, such as enzymes and receptors, are often highly stereospecific.
Fmoc-L-homophenylalanine is a derivative of the naturally occurring L-amino acids and is frequently used in peptide synthesis to introduce a phenylalanine-like residue with an extended side chain. chemimpex.com This modification can alter the pharmacological properties of the resulting peptide. chemimpex.com It is a valuable building block in solid-phase peptide synthesis (SPPS) due to the stability and solubility conferred by the fluorenylmethoxycarbonyl (Fmoc) protecting group. chemimpex.com
Fmoc-D-homophenylalanine , the D-enantiomer, is also a crucial component in peptide chemistry. chemimpex.com The incorporation of D-amino acids into peptide sequences can enhance their stability against enzymatic degradation, a desirable characteristic for therapeutic peptides. chemimpex.com Like its L-counterpart, Fmoc-D-homophenylalanine is well-suited for SPPS. chemimpex.com
The distinct properties of these enantiomers necessitate their separation and individual use in many applications. The physical and chemical properties of the individual enantiomers are distinct from the racemic mixture.
Table 1: Physicochemical Properties of Fmoc-Homophenylalanine Enantiomers
| Property | Fmoc-L-homophenylalanine | Fmoc-D-homophenylalanine |
| CAS Number | 132684-59-4 biosynth.com | 135944-09-1 echemi.com |
| Molecular Formula | C₂₅H₂₃NO₄ biosynth.com | C₂₅H₂₃NO₄ echemi.com |
| Molecular Weight | 401.45 g/mol biosynth.com | 401.45 g/mol echemi.com |
| Melting Point | 143-153°C aksci.com | Not specified |
| Optical Rotation | -5.0° (c=2, in methanol) aksci.com | Not specified |
| Appearance | Solid aksci.com | White Powder echemi.com |
| Boiling Point | 628.30 °C (Predicted) biosynth.com | 628.3°C at 760 mmHg (Predicted) echemi.com |
| Flash Point | 333.80 °C (Predicted) biosynth.com | 333.8±30.1 °C (Predicted) echemi.com |
| Density | Not specified | 1.254±0.06 g/cm³ (Predicted) echemi.com |
| Refractive Index | Not specified | 1.624 (Predicted) echemi.com |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid biosynth.com | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid clearsynth.com |
This data is compiled from various sources and predicted values where experimental data is unavailable.
Methodologies for Chiral Resolution and Enantioselective Synthesis
Given the importance of enantiomerically pure forms of homophenylalanine, significant research has focused on methods for their separation (resolution) and direct, stereocontrolled synthesis (enantioselective synthesis).
Chiral Resolution is a common approach to separate enantiomers from a racemic mixture. This often involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. For homophenylalanine, enzymatic resolution has proven to be an effective method. For instance, N-acetyl-DL-homophenylalanine can be resolved using kidney acetone (B3395972) powders, where the enzyme specifically hydrolyzes one enantiomer, allowing for the separation of the two forms. researchgate.net Another study demonstrated a kinetic resolution process using the industrial enzyme alcalase to obtain L-(+)-homophenylalanine hydrochloride with high enantiomeric excess from N-acetyl-homophenylalanine ethyl ester. tandfonline.com High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for the analytical and preparative separation of Fmoc-amino acid enantiomers. daicelchiral.commst.edu
Enantioselective Synthesis aims to produce a single enantiomer directly, avoiding the need for resolution. This is often a more efficient and atom-economical approach. Asymmetric synthesis of L-homophenylalanine has been achieved using recombinant aromatic amino acid transaminases. researchgate.net Another biocatalytic approach involves the use of a coupled enzyme system with an α-transaminase for the preparative synthesis of L-homophenylalanine, where the product crystallizes directly from the reaction mixture, driving the equilibrium towards the desired enantiomer. acs.orgnih.gov Furthermore, the development of bioconversion processes using recombinant E. coli expressing L-aminoacylase and N-acylamino acid racemase genes has been explored for the production of L-homophenylalanine. nih.gov Chemical methods, such as asymmetric hydrogenation and the use of chiral auxiliaries, are also employed for the enantioselective synthesis of homophenylalanine and its derivatives. core.ac.uksciencenet.cn
Impact of Stereochemistry on Peptide Conformation and Supramolecular Assembly
Research on tripeptides containing dehydrophenylalanine and homophenylalanine has shown that both homo- and hetero-chiral sequences can lead to self-assembly and gelation. mdpi.comnih.govresearchgate.net Interestingly, some studies have found that, contrary to common assumptions, homochiral peptides can exhibit significant self-assembly and gelation properties, challenging the notion that heterochirality is a prerequisite for efficient self-assembly. mdpi.comnih.govresearchgate.net
The specific sequence and stereochemistry of homophenylalanine-containing peptides dictate the resulting secondary structures. For example, in a study of N-succinylated dehydrotripeptides, homochiral peptides containing L-homophenylalanine were found to adopt α-helix and random coil structures. mdpi.com In contrast, heterochiral peptides containing the Hph-ΔPhe motif exhibited β-sheet secondary structures. researchgate.net These differences in secondary structure directly influence the morphology of the resulting self-assembled nanomaterials.
Rational Design and Synthesis of Fmoc Dl Homophenylalanine Containing Peptidomimetics and Bioconjugates
Design Principles for Peptidomimetics and Foldamers Incorporating Homophenylalanine Residues
The design of peptidomimetics and foldamers often aims to replicate or improve upon the biological activity of natural peptides while enhancing their stability and bioavailability. The incorporation of homophenylalanine (Hphe) residues, facilitated by the use of the Fmoc-DL-homophenylalanine building block in solid-phase peptide synthesis (SPPS), is guided by several key principles.
The additional methylene (B1212753) group in the side chain of homophenylalanine compared to phenylalanine introduces greater conformational flexibility. This increased rotational freedom can influence the secondary structure of peptides. While phenylalanine is a common constituent of alpha-helices and beta-sheets, the longer side chain of homophenylalanine can favor the formation of different turn structures or altered helical parameters. Computational modeling and structural studies, such as NMR spectroscopy, are crucial in predicting and verifying the conformational impact of incorporating Hphe into a peptide sequence. For instance, the introduction of β-amino acids, which are structurally related to homophenylalanine, has been shown to induce helical conformations in peptides.
Another design principle revolves around modulating protein-protein interactions (PPIs). The extended hydrophobic side chain of homophenylalanine can provide enhanced van der Waals interactions with hydrophobic pockets on target proteins. This can lead to peptidomimetics with higher binding affinities and specificities compared to their native phenylalanine-containing counterparts. The rational design process, therefore, involves identifying key hydrophobic interaction sites in a target protein and strategically placing homophenylalanine residues to maximize these interactions.
The table below summarizes key considerations in the design of peptidomimetics and foldamers with homophenylalanine.
| Design Consideration | Rationale for Incorporating Homophenylalanine |
| Secondary Structure | The extended side chain can alter backbone torsion angles, potentially favoring unique turn or helical structures. |
| Binding Affinity | The larger hydrophobic side chain can enhance binding to protein targets through increased van der Waals contacts. |
| Proteolytic Stability | As a non-proteinogenic amino acid, it can confer resistance to degradation by proteases. |
| Conformational Flexibility | The additional methylene group provides more rotational freedom, which can be harnessed to fine-tune the overall peptide conformation for optimal target engagement. |
Strategies for Functional Group Derivatization and Side-Chain Modification
The chemical modification of the homophenylalanine side chain within a peptide sequence allows for the introduction of diverse functionalities, such as fluorescent labels, cross-linking agents, or moieties that enhance solubility or cell permeability. The use of the Fmoc protecting group for the alpha-amino group is standard in SPPS and allows for controlled, stepwise synthesis.
One common strategy for side-chain modification involves the derivatization of the aromatic ring of homophenylalanine. Electrophilic aromatic substitution reactions can be employed to introduce various functional groups. For example, nitration followed by reduction can yield an aminophenyl group, which can then be further functionalized. Halogenation of the aromatic ring can also be performed to introduce handles for subsequent cross-coupling reactions, enabling the attachment of more complex molecular fragments. It's important to note that such modifications are typically performed on the free amino acid before its incorporation into the peptide chain to avoid side reactions with other residues.
Alternatively, the synthesis can start with a pre-functionalized this compound derivative. For instance, Fmoc-DL-p-aminohomophenylalanine or Fmoc-DL-p-nitrohomophenylalanine can be used directly in SPPS to introduce a reactive handle at a specific position in the peptide sequence. This approach offers greater control over the site of modification.
The following table outlines potential strategies for the derivatization of the homophenylalanine side chain.
| Modification Strategy | Reagents and Conditions | Resulting Functionality |
| Nitration | HNO₃/H₂SO₄ | p-nitro group, reducible to an amino group |
| Halogenation | Br₂/FeBr₃ or I₂/oxidizing agent | Bromo or iodo group for cross-coupling |
| Use of pre-functionalized monomers | e.g., Fmoc-DL-p-azidohomophenylalanine | Azide (B81097) group for click chemistry |
Integration of this compound into Bioconjugation Architectures
Bioconjugation involves the covalent attachment of a biomolecule, such as a peptide, to another molecule, which could be a protein, a nucleic acid, a fluorescent dye, or a drug molecule. This compound can be integrated into peptides that are subsequently used in various bioconjugation strategies.
Peptides containing homophenylalanine can be conjugated to other biomolecules using a variety of chemical ligation techniques. If the homophenylalanine side chain has been modified to include a reactive handle, such as an azide or an alkyne, "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed for efficient and specific conjugation under mild, biocompatible conditions.
Another approach is to utilize the terminal functional groups of the peptide. The N-terminal amine or the C-terminal carboxylic acid can be used for conjugation. For instance, the N-terminus can be reacted with an N-hydroxysuccinimide (NHS) ester-functionalized molecule, while the C-terminus can be coupled to an amine-containing molecule using carbodiimide (B86325) chemistry.
The choice of conjugation strategy depends on the nature of the biomolecule to be conjugated and the desired site of attachment on the peptide. The table below provides a summary of common conjugation chemistries.
| Conjugation Chemistry | Reactive Groups on Peptide | Reactive Groups on Biomolecule |
| Click Chemistry (CuAAC/SPAAC) | Azide or Alkyne | Alkyne or Azide |
| Amide Bond Formation | N-terminal amine or C-terminal carboxyl | NHS-ester or Amine |
| Thiol-Maleimide Addition | Cysteine residue | Maleimide |
Peptides containing this compound have potential applications in the development of diagnostic probes and targeted drug delivery systems. The unique properties of homophenylalanine can be leveraged to enhance the performance of these systems.
In the context of diagnostic probes , a peptide designed to bind to a specific disease biomarker can be synthesized with a homophenylalanine residue that is either intrinsically fluorescent or has been derivatized with a fluorophore. The enhanced binding affinity that may be conferred by the homophenylalanine side chain could lead to probes with higher sensitivity and specificity.
For targeted delivery systems , a peptide containing homophenylalanine can act as a homing agent that directs a payload, such as an anticancer drug, to a specific cell or tissue type. The increased proteolytic stability imparted by this non-proteinogenic amino acid can prolong the circulation time of the delivery system, increasing the likelihood of it reaching its target. The peptide can be conjugated to the drug molecule either directly or via a linker. The design of such systems often involves a careful balance of binding affinity, stability, and drug-release properties. Research in this area has explored the use of various peptide-drug conjugates for targeted cancer therapy.
Role of Fmoc Dl Homophenylalanine in Advanced Materials and Chemical Biology
Engineering of Non-Canonical Peptides and Proteins for Enhanced Functionality
The incorporation of non-canonical amino acids like homophenylalanine into peptides and proteins is a powerful strategy to introduce novel chemical and physical properties. Fmoc-DL-homophenylalanine serves as a key reagent in solid-phase peptide synthesis to facilitate this process.
Rational Design of Peptide Sequences Incorporating Homophenylalanine
The rational design of peptide sequences involves the strategic placement of amino acids to achieve a desired structure and function. The inclusion of homophenylalanine, with its benzyl (B1604629) group attached to a longer aliphatic chain than phenylalanine, offers unique steric and hydrophobic characteristics. This modification can influence peptide conformation and receptor-binding interactions. In the design of peptide-based therapeutics, for instance, replacing phenylalanine with homophenylalanine can alter the peptide's binding affinity and specificity for its target. The longer side chain of homophenylalanine can probe deeper into hydrophobic pockets of target proteins, potentially leading to enhanced biological activity. This approach is instrumental in developing peptides with improved therapeutic profiles.
Exploration of Protein Stability and Activity Modulation
The stability and activity of proteins can be finely tuned by the site-specific incorporation of non-canonical amino acids. researchgate.net Homophenylalanine, when introduced into a protein's structure, can impact its folding, stability, and enzymatic activity. The increased hydrophobicity of the homophenylalanine side chain compared to phenylalanine can enhance the stability of a protein by strengthening hydrophobic interactions within the protein core. However, the larger size of the side chain can also introduce steric clashes if not accommodated properly, potentially destabilizing the protein or altering its active site geometry. Researchers can therefore use this compound to systematically replace native amino acids and study the resulting changes in protein function, leading to engineered proteins with enhanced stability or novel catalytic activities.
| Feature | Impact of Homophenylalanine Incorporation | Potential Outcome |
| Hydrophobicity | Increased compared to Phenylalanine | Enhanced protein stability through strengthened core packing |
| Side Chain Length | Longer aliphatic chain | Altered steric interactions, potentially probing deeper binding pockets |
| Conformational Flexibility | Increased side chain flexibility | Can influence peptide backbone conformation and receptor binding |
Construction and Screening of Custom Peptide Libraries
This compound is a valuable tool in the construction of custom peptide libraries for the discovery of novel bioactive molecules. nih.gov These libraries consist of a vast number of different peptide sequences that can be screened for specific properties, such as binding to a disease-related target. By including this compound in the synthesis of these libraries, the chemical diversity of the peptides is expanded beyond the 20 canonical amino acids. nih.gov This increases the probability of identifying lead compounds with high affinity and specificity for a given target, accelerating the drug discovery process. nih.gov
Supramolecular Self-Assembly and Hydrogel Formation
The Fmoc group on amino acids is well-known for its ability to drive the self-assembly of these molecules into ordered nanostructures, often leading to the formation of hydrogels.
Mechanisms of Self-Assembly Driven by the Fmoc Moiety
The self-assembly of Fmoc-amino acids, including this compound, is primarily driven by non-covalent interactions involving the Fmoc group. The large, planar, and aromatic nature of the fluorenyl ring promotes strong π-π stacking interactions between molecules. These interactions, coupled with hydrogen bonding between the amino acid backbones, lead to the formation of β-sheet-like structures. These extended structures then entangle to form a three-dimensional network that can immobilize large amounts of water, resulting in a hydrogel. nih.govrsc.org The process is often triggered by a change in pH or solvent, which modulates the solubility of the Fmoc-amino acid and initiates the self-assembly process. nih.gov
| Interaction Type | Role in Self-Assembly |
| π-π Stacking | Primary driving force, involving the aromatic Fmoc groups |
| Hydrogen Bonding | Stabilizes the formation of β-sheet-like structures between amino acid backbones |
| Hydrophobic Interactions | Contribution from the amino acid side chains, influencing the overall packing |
Influence of Homophenylalanine Residues on Hydrogel Properties
The properties of hydrogels formed from Fmoc-amino acids are highly dependent on the nature of the amino acid side chain. In the case of this compound, the longer and more hydrophobic side chain, as compared to phenylalanine, is expected to influence the resulting hydrogel's characteristics. A study on N-succinylated dehydrotripeptides containing homophenylalanine demonstrated that both the sequence and stereochemistry of the amino acids govern the architecture of the hydrogel's fiber network. nih.gov The increased hydrophobicity of the homophenylalanine side chain can lead to stronger intermolecular interactions, potentially resulting in hydrogels with enhanced mechanical strength and stability. Furthermore, the stereochemistry (L vs. D enantiomers) of homophenylalanine can affect the packing of the molecules within the self-assembled fibers, influencing the morphology and rheological properties of the hydrogel. nih.gov This allows for the fine-tuning of hydrogel properties for specific applications, such as in drug delivery or tissue engineering. nih.gov
Investigation of Polymorphism and Nanostructure Formation
The ability of N-fluorenylmethoxycarbonyl (Fmoc) protected amino acids to self-assemble into ordered nanostructures is a subject of significant scientific interest. This phenomenon is primarily driven by a combination of non-covalent interactions, including π–π stacking of the aromatic fluorenyl groups, hydrogen bonding between the amino acid moieties, and hydrophobic interactions. researchgate.netdovepress.com While extensive research has focused on compounds like Fmoc-phenylalanine and Fmoc-diphenylalanine, the principles governing their assembly are applicable to structurally similar molecules like this compound.
The self-assembly process typically results in the formation of various hierarchical nanostructures, such as nanofibers, nanotubes, and hydrogels. researchgate.netnih.govnih.gov These structures are of interest for applications in biomaterials and drug delivery. The final morphology and properties of these materials are highly sensitive to environmental conditions, such as solvent composition, pH, and temperature, which can lead to the formation of different structural polymorphs. nih.govnih.gov Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a key characteristic of these self-assembling systems. Different polymorphs can exhibit distinct physical properties. For instance, studies on Fmoc-phenylalanine have revealed new polymorphic forms after the compound transitions into a hydrogel state, as identified through powder diffraction and infrared spectroscopy. nih.govsigmaaldrich.com
The key interactions responsible for the formation of these ordered structures are summarized below.
| Interaction Type | Contributing Moieties | Role in Self-Assembly |
| π–π Stacking | Aromatic rings of the Fmoc group and the homophenylalanine side chain | Provides the primary driving force for molecular aggregation and stabilization of the core structure. |
| Hydrogen Bonding | Carboxylic acid and amide groups of the amino acid backbone | Directs the specific arrangement of molecules, often leading to the formation of β-sheet-like structures that extend into fibers. |
| Hydrophobic Interactions | Fluorenyl group and the phenyl group of the side chain | Contribute to the stability of the assembled structure in aqueous environments by minimizing contact with water. |
| Van der Waals Forces | Overall molecular structure | Provide additional, non-directional stabilization to the packed molecules. |
Although specific studies detailing the polymorphism and nanostructure formation of the racemic mixture this compound are not extensively documented, its structural analogy to other Fmoc-protected aromatic amino acids strongly suggests its capacity for similar self-assembly and polymorphic behavior.
Contributions to Neuroscience Research
This compound serves as a valuable building block in the synthesis of modified peptides for neuroscience research. Its utility stems from its nature as a non-proteinogenic amino acid, which allows for the creation of peptide analogues with novel properties. chemimpex.commerckmillipore.com
Chemical Probes for Neuropeptide Systems
In the field of chemical biology, unnatural amino acids are crucial tools for creating chemical probes to explore biological systems. merckmillipore.com this compound is employed in the solid-phase synthesis of neuropeptide analogues, a process that involves the sequential addition of protected amino acids to a polymer support. chemimpex.comspringernature.com By incorporating homophenylalanine in place of a natural amino acid like phenylalanine, researchers can systematically probe the structure-activity relationships of neuropeptides.
The key structural difference in homophenylalanine is the presence of an additional methylene (B1212753) group in its side chain compared to phenylalanine. This modification subtly alters the size, flexibility, and hydrophobicity of the side chain, which can have profound effects on how the peptide folds and interacts with its biological targets. These peptide analogues serve as probes to:
Map Receptor Binding Sites: By assessing how the modified peptide's binding affinity changes, researchers can infer the spatial and conformational requirements of the receptor's binding pocket.
Improve Metabolic Stability: Peptides containing unnatural amino acids are often more resistant to degradation by proteases, which enhances their half-life and makes them more robust tools for in vivo studies. researchgate.net
Enhance Receptor Selectivity: The structural changes can alter the peptide's affinity for different receptor subtypes, allowing for the development of more selective probes.
The use of the DL-racemic mixture allows for the exploration of stereochemical influences on peptide function, as the L- and D-enantiomers can induce different conformational constraints on the peptide backbone, leading to varied biological activities.
Modulation of Neurotransmitter Receptor Interactions
Neurotransmitter receptors, which include large families of proteins such as G protein-coupled receptors (GPCRs) and ligand-gated ion channels (LGICs), are central to neuronal communication. researchgate.netsemanticscholar.org The interaction between a peptide ligand and its receptor is highly specific, depending on a precise fit between the two molecules. The incorporation of unnatural amino acids like homophenylalanine into a peptide sequence is a powerful strategy to modulate these interactions. acs.org
A clear example of this modulation is seen in studies of Dynorphin A (Dyn A), an endogenous opioid peptide. The phenylalanine residue at position 4 is known to be important for its interaction with opioid receptors. To investigate the conformational requirements of the receptor binding site, researchers synthesized analogues of a Dyn A derivative, [d-Ala8]Dyn A-(1−11)NH2, where the original phenylalanine was replaced with either L- or D-homophenylalanine. acs.org
The results demonstrated that this single modification significantly altered the peptide's affinity for the κ-opioid receptor.
| Peptide Analogue | Modification at Position 4 | κ-Opioid Receptor Affinity (Ki, nM) |
| Parent Peptide | L-Phenylalanine | 0.20 ± 0.03 |
| Analogue 1 | L-Homophenylalanine | 0.38 ± 0.03 |
| Analogue 2 | D-Homophenylalanine | 1.8 ± 0.2 |
Data adapted from Aldrich et al., Chirality, 2001. acs.org
The study found that the analogue containing L-homophenylalanine exhibited higher affinity for the κ-opioid receptor than the one containing D-homophenylalanine. acs.org This difference in binding affinity indicates that the receptor's binding pocket has a specific stereochemical preference and is sensitive to the spatial orientation of the aromatic side chain. By using these modified peptides, researchers can fine-tune the interaction with a target receptor, potentially converting a receptor agonist into an antagonist or altering its selectivity profile. This approach is fundamental to designing therapeutic peptides and to understanding the molecular basis of neurotransmitter receptor function. acs.orgnih.gov
Comprehensive Analytical and Biophysical Characterization of Fmoc Dl Homophenylalanine and Its Constructs
Advanced Chromatographic Techniques for Purity Assessment and Separation (HPLC, UPLC, Chiral HPLC)
Advanced chromatographic techniques are indispensable for assessing the purity of Fmoc-DL-homophenylalanine and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely used to determine the purity of synthesized peptides containing Fmoc-homophenylalanine, often achieving purity levels greater than 95%. pubcompare.ai
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is specifically employed for the separation of the D- and L-enantiomers of Fmoc-amino acids. phenomenex.comsigmaaldrich.com This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and enabling their separation and quantification. bgb-analytik.com For instance, macrocyclic glycopeptide-based CSPs have proven effective for the chiral analysis of N-blocked amino acids like Fmoc derivatives. sigmaaldrich.com The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. bgb-analytik.com The choice of mobile phase, which can be either polar organic or reversed-phase, significantly impacts the separation efficiency. sigmaaldrich.com
Key Chromatographic Parameters for Fmoc-Amino Acid Analysis:
| Parameter | Description | Relevance |
|---|---|---|
| Stationary Phase | The solid support within the column. For chiral separations, this is a chiral stationary phase (CSP) like polysaccharide-based Lux columns or macrocyclic glycopeptides (e.g., Teicoplanin, Ristocetin A). phenomenex.comsigmaaldrich.com | The nature of the CSP is the primary determinant of enantiomeric recognition and separation. bgb-analytik.com |
| Mobile Phase | The solvent that moves the analyte through the column. Common mobile phases include mixtures of acetonitrile, water, and modifiers like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate. pubcompare.aisigmaaldrich.com | The composition and pH of the mobile phase can be adjusted to optimize resolution and retention times. mst.edu |
| Detection | The method used to visualize the separated components. UV-Vis detectors are common, often monitoring at wavelengths around 214 nm and 254 nm where the Fmoc group and peptide bonds absorb. pnas.orgresearchgate.net | Ensures sensitive and accurate quantification of the separated compounds. |
| Flow Rate | The speed at which the mobile phase passes through the column. | Affects analysis time and resolution. |
| Temperature | The operating temperature of the column. | Can influence the interactions between the analyte and the stationary phase, thereby affecting separation. |
This table summarizes key parameters in HPLC/UPLC for the analysis of Fmoc-amino acids, based on information from various sources. pubcompare.aiphenomenex.comsigmaaldrich.combgb-analytik.commst.edupnas.orgresearchgate.net
Spectroscopic Methods for Structural Elucidation and Conformational Analysis (NMR, IR, UV-Vis, Fluorescence Spectroscopy)
Spectroscopic techniques provide invaluable insights into the chemical structure, conformation, and self-assembly of this compound and its constructs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of Fmoc-homophenylalanine and peptides incorporating it. core.ac.ukmdpi.com Chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the local chemical environment. For instance, in ¹H NMR spectra of Fmoc-amino acids, characteristic signals appear for the aromatic protons of the Fmoc group (typically between 7.2 and 7.8 ppm), the CH and CH₂ protons of the Fmoc moiety (around 4.1-4.3 ppm), and the protons of the amino acid itself. core.ac.ukchemicalbook.com Variable temperature NMR studies can be used to investigate hydrogen bonding and conformational changes in solution. mdpi.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy is particularly useful for identifying characteristic functional groups and for studying the secondary structure of peptides. bris.ac.uk Key vibrational bands for Fmoc-homophenylalanine include those for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the urethane (B1682113) and carboxylic acid groups (around 1690-1715 cm⁻¹), and aromatic C-C stretching. core.ac.ukresearchgate.net In peptide constructs, the amide I band (1600-1700 cm⁻¹) is sensitive to the secondary structure, allowing for the identification of β-sheet formation, which is common in the self-assembly of Fmoc-amino acid derivatives. researchgate.netnih.gov
UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is often used to quantify the concentration of Fmoc-containing compounds due to the strong absorbance of the fluorenyl group. researchgate.netnih.gov The characteristic absorption spectrum of the Fmoc group can also be used to monitor its removal during peptide synthesis.
Fluorescence Spectroscopy: The fluorenyl group of the Fmoc moiety is inherently fluorescent, making fluorescence spectroscopy a sensitive tool for studying the local environment and aggregation of Fmoc-homophenylalanine constructs. researchgate.netresearchgate.net Changes in the fluorescence emission spectrum, such as shifts in wavelength or changes in intensity, can indicate processes like hydrogel formation or binding interactions. researchgate.netresearchgate.net Aggregation-induced quenching (AIQ) is a phenomenon that can be observed as the molecules self-assemble. researchgate.net
Representative Spectroscopic Data for Fmoc-Amino Acid Derivatives:
| Technique | Observable | Information Gained |
|---|---|---|
| ¹H NMR | Chemical shifts (ppm) of protons in different chemical environments. core.ac.ukchemicalbook.com | Confirms molecular structure, identifies specific protons (e.g., aromatic, aliphatic, amide). core.ac.ukmdpi.com |
| IR Spectroscopy | Wavenumbers (cm⁻¹) of vibrational modes for functional groups (e.g., C=O, N-H). core.ac.uk | Identifies functional groups, analyzes peptide secondary structure (e.g., β-sheets). researchgate.netnih.gov |
| UV-Vis Spectroscopy | Absorbance maxima (λ_max) | Quantifies concentration of Fmoc-containing molecules, monitors reactions. researchgate.netnih.gov |
| Fluorescence Spectroscopy | Emission maxima (λ_em), fluorescence intensity. researchgate.net | Probes the local molecular environment, studies aggregation and self-assembly. researchgate.net |
This table provides a summary of the information that can be obtained from different spectroscopic techniques for the analysis of Fmoc-amino acid derivatives. researchgate.netcore.ac.ukmdpi.comchemicalbook.comresearchgate.netnih.govresearchgate.netresearchgate.net
Mass Spectrometry-Based Approaches (LC-MS, MS/MS) for Molecular Identification and Sequence Verification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the precise determination of the molecular weight of this compound and for the sequence verification of peptides containing this amino acid. pnas.orgnih.gov
LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS. nih.gov This technique allows for the confirmation of the molecular weight of the target compound with high accuracy and can also identify impurities. pubcompare.aipnas.org
Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.govnih.gov This is crucial for verifying the amino acid sequence of peptides. By analyzing the fragmentation pattern, the order of amino acids, including the position of the homophenylalanine residue, can be confirmed. nih.gov LC-MS/MS methods are highly sensitive and specific, making them suitable for analyzing complex biological samples. nih.govnih.gov
Computational Chemistry and Molecular Modeling Studies of this compound Systems
Computational chemistry and molecular modeling offer a way to understand the conformational preferences and intermolecular interactions of this compound at an atomic level. nih.govnih.gov These methods complement experimental data and provide insights that can be difficult to obtain through experiments alone.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their self-assembly processes. mdpi.comresearchgate.net By simulating the movement of atoms over time, researchers can observe how peptides containing homophenylalanine fold, aggregate, and interact with their environment, such as a cell membrane. nih.govresearchgate.net These simulations can help in understanding the formation of nanostructures like fibrils or hydrogels. mdpi.comnih.gov
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov This is particularly useful in drug design to model how a peptide containing homophenylalanine might interact with a protein target. nih.gov
Computational approaches can also be used to analyze the conformational preferences of individual amino acid residues, helping to explain the observed stabilities of secondary structures like helices in peptides containing β-amino acids derived from homophenylalanine. nih.gov These studies provide a theoretical framework for interpreting experimental results and for the rational design of new peptide-based molecules with desired properties. pnas.orgbris.ac.uk
Future Perspectives and Emerging Research Avenues in Fmoc Dl Homophenylalanine Science
Exploration of Novel Reaction Methodologies and Sustainable Synthesis
The synthesis of Fmoc-DL-homophenylalanine, and peptides incorporating it, is undergoing a paradigm shift towards greener and more efficient processes. Traditional methods, while effective, often involve significant solvent consumption and the use of hazardous reagents. The future in this domain is focused on developing novel reaction pathways and embracing sustainable chemistry principles.
One of the key areas of advancement is in the realm of Solid-Phase Peptide Synthesis (SPPS). Innovations such as in situ Fmoc removal are being explored to minimize waste. rsc.org This approach combines the coupling and deprotection steps, thereby reducing the number of washing cycles and consequently, the volume of solvent used. rsc.org The move away from traditional solvents like dimethylformamide (DMF) towards more environmentally benign alternatives is also a critical aspect of this evolution.
Novel activation methodologies that are being explored in broader organic synthesis, such as microwave-assisted synthesis and mechanochemistry, also hold potential for the synthesis of this compound and its derivatives. mdpi.com Microwave irradiation can accelerate reaction times and improve yields, while mechanochemical approaches that minimize or eliminate the need for solvents are gaining traction. mdpi.com
| Aspect | Traditional Methodologies | Emerging Sustainable Methodologies |
|---|---|---|
| Solvent Usage | High consumption of solvents like DMF and dichloromethane. | Reduced solvent usage through techniques like in situ Fmoc removal and exploration of greener solvents. rsc.org |
| Reagents | Use of potentially hazardous reagents for deprotection and coupling. | Exploration of safer alternatives and biocatalytic routes for precursor synthesis. researchgate.net |
| Energy Consumption | Often requires prolonged reaction times at elevated temperatures. | Potential for reduced energy input through microwave-assisted synthesis. mdpi.com |
| Waste Generation | Generates significant amounts of chemical waste. | Focus on atom economy and waste reduction through optimized reaction conditions and novel methodologies. |
Expansion into Bio-inspired Materials and Smart Nanomaterials
The unique structural features of this compound make it an intriguing building block for the development of novel bio-inspired materials and smart nanomaterials. The aromatic side chain and the Fmoc group can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for the self-assembly of molecules into ordered nanostructures.
The self-assembly of Fmoc-protected amino acids into hydrogels, nanotubes, and other nanostructures is a well-documented phenomenon. The incorporation of the homophenylalanine residue could modulate the mechanical and electronic properties of these materials. The racemic nature of DL-homophenylalanine may lead to unique packing arrangements and material properties compared to its enantiomerically pure counterparts. These bio-inspired materials could find applications in tissue engineering, drug delivery, and as scaffolds for cell culture.
In the realm of smart nanomaterials, this compound could be incorporated into stimuli-responsive systems. These are materials that undergo a change in their properties in response to external stimuli such as pH, temperature, or light. mdpi.com For instance, peptides containing this compound could be designed to self-assemble into nanoparticles that encapsulate a therapeutic agent. A change in the local environment, such as the acidic milieu of a tumor, could trigger a conformational change in the peptide, leading to the release of the drug.
The development of such smart nanomaterials is a highly active area of research. mdpi.com The versatility of peptide synthesis allows for the fine-tuning of the chemical and physical properties of the resulting materials by altering the amino acid sequence. The inclusion of this compound offers an additional parameter for tailoring these properties.
| Material Type | Potential Role of this compound | Potential Applications |
|---|---|---|
| Bio-inspired Hydrogels | Contribute to self-assembly through aromatic and Fmoc-group interactions, influencing gel stiffness and porosity. | 3D cell culture, tissue engineering scaffolds, and controlled release systems. |
| Smart Nanoparticles | Component of stimuli-responsive peptides that self-assemble into drug-delivery vehicles. mdpi.com | Targeted cancer therapy and diagnostics. |
| Conductive Biomaterials | The aromatic side chain could facilitate charge transport in peptide-based electronic materials. | Bio-electronic interfaces and sensors. |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The future of this compound research is inherently interdisciplinary. The convergence of chemistry, biology, and materials science will be essential to unlock the full potential of this compound. Chemists will continue to develop novel synthetic routes and explore the fundamental self-assembly properties of peptides containing this amino acid.
Biologists will be crucial in evaluating the biocompatibility and bioactivity of materials derived from this compound. Understanding how cells interact with these materials is paramount for their application in biomedical fields. Furthermore, the incorporation of this non-natural amino acid into peptides could lead to the discovery of new bioactive molecules with therapeutic potential.
Materials scientists will play a key role in characterizing the physical and mechanical properties of the resulting materials and in engineering them for specific applications. The collaboration between these disciplines will foster a synergistic environment where the chemical synthesis of novel molecules directly informs the development of advanced materials with real-world biological and medical applications.
The study of directly linked metalloporphyrins as bio-inspired materials for energy harvesting is an example of the type of interdisciplinary research that could inspire new avenues for this compound. rsc.org The principles of molecular design and self-assembly from such fields could be applied to create novel functional materials based on this versatile amino acid derivative.
Q & A
Q. How is Fmoc-DL-homophenylalanine synthesized, and what are the critical steps to ensure purity?
this compound is typically synthesized via Fmoc-protection of DL-homophenylalanine using Fmoc-Cl (9-fluorenylmethyl chloroformate) under mildly basic conditions (pH 8–9) to avoid racemization . Key steps include:
- pH control : Maintaining pH >7 during Fmoc protection to prevent protonation of the amino group while avoiding excessive alkalinity that degrades the Fmoc group .
- Purification : Reverse-phase HPLC with C18 columns is recommended to separate impurities like free amino acids, dipeptide derivatives, or β-homoamino acid byproducts .
- Purity validation : Use HPLC with UV detection at 265 nm (λmax of Fmoc) and mass spectrometry (MS) to confirm molecular weight and absence of side products .
Q. What analytical techniques are recommended for characterizing this compound?
A combination of chromatographic and spectroscopic methods is essential:
- HPLC : Employ gradient elution (e.g., water/acetonitrile with 0.1% TFA) to resolve enantiomers and detect impurities. Retention time shifts can indicate racemization or incomplete protection .
- Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) to distinguish D- and L-enantiomers, critical for studying stereochemical effects in peptide design .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 or CDCl3 to confirm Fmoc group integration (characteristic peaks at δ 7.3–7.8 ppm for fluorenyl protons) and backbone structure .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what challenges arise during chiral separation?
Enantiomeric resolution requires tailored chiral stationary phases (CSPs) and mobile phase optimization:
- CSP selection : Cellulose tris(3,5-dimethylphenylcarbamate) columns show high selectivity for aromatic amino acid derivatives due to π-π interactions .
- Mobile phase additives : Add 0.1% diethylamine to reduce peak tailing caused by residual silanol interactions .
- Challenges : Racemization during prolonged analysis can occur if acidic/basic conditions destabilize the Fmoc group. Use low-temperature (4°C) HPLC systems to mitigate this .
Q. What strategies mitigate β-homoamino acid incorporation side reactions during solid-phase peptide synthesis (SPPS)?
β-Homoamino acid formation is a common side reaction when using homophenylalanine derivatives. Mitigation strategies include:
- Coupling reagent optimization : Use HATU/HOAt instead of HOBt/DIC to enhance coupling efficiency and reduce residual activated species that promote β-incorporation .
- Temperature control : Perform couplings at 0–4°C to slow down competing β-sheet aggregation, which favors misincorporation .
- Real-time monitoring : Use LC-MS after each coupling cycle to detect premature termination or β-homo byproducts, enabling immediate resin cleavage for troubleshooting .
Q. How do solvent systems influence the stability of this compound during peptide synthesis?
Solvent polarity and additives significantly impact stability:
- Deprotection stability : Use 20% piperidine in DMF for Fmoc removal, as stronger bases (e.g., DBU) may cleave the homophenylalanine side chain .
- Aggregation prevention : Add 5% v/v HFIP (hexafluoroisopropanol) to DCM during resin swelling to disrupt β-sheet formation in hydrophobic peptides containing homophenylalanine .
- Long-term storage : Lyophilize and store at -20°C under argon to prevent hydrolysis of the Fmoc group or racemization .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported coupling efficiencies for this compound across studies?
Contradictions often arise from variations in:
- Resin type : Sieber amide resin vs. Wang resin may yield different steric environments, affecting accessibility of the amino group .
- Activation time : Under-activation (<2 min) of this compound with HATU can reduce coupling yields by 15–20% compared to standard protocols .
- Validation : Cross-check results using Kaiser test and LC-MS to ensure consistency between qualitative (colorimetric) and quantitative (MS) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
